molecular formula C11H16N2O4S B2510734 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid CAS No. 920313-46-8

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B2510734
CAS No.: 920313-46-8
M. Wt: 272.32
InChI Key: AQWAPXTXWILCBI-UHFFFAOYSA-N
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Description

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid is a compound that features a thiazole ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but without the Boc protection.

    3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid: Similar structure with a different position of the thiazole ring.

    3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-oxazol-5-yl)propanoic acid: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection. The thiazole ring also imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-6-7(18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWAPXTXWILCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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